Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl and trifluoromethyl groups
Preparation Methods
The synthesis of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to facilitate the substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include bases, acids, and reducing agents.
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .
Comparison with Similar Compounds
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate can be compared with similar compounds such as:
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound lacks the chlorosulfonyl and trifluoromethyl groups, resulting in different reactivity and applications.
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate: This compound has a similar structure but with different substitution patterns, leading to variations in chemical behavior and uses. The unique combination of chlorosulfonyl and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications.
Properties
Molecular Formula |
C8H5ClF3NO4S |
---|---|
Molecular Weight |
303.64 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(8(10,11)12)3-6(13-5)18(9,15)16/h2-3H,1H3 |
InChI Key |
QBQQFHCLPFTMIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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